molecular formula C14H12N2O4 B8358043 3-Hydroxy-4-[(2-methyl-pyridine-3-carbonyl)-amino]-benzoic acid

3-Hydroxy-4-[(2-methyl-pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B8358043
M. Wt: 272.26 g/mol
InChI Key: AWWPKVHUCBNJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[(2-methyl-pyridine-3-carbonyl)-amino]-benzoic acid is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-hydroxy-4-[(2-methylpyridine-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C14H12N2O4/c1-8-10(3-2-6-15-8)13(18)16-11-5-4-9(14(19)20)7-12(11)17/h2-7,17H,1H3,(H,16,18)(H,19,20)

InChI Key

AWWPKVHUCBNJOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methyl nicotinoyl chloride (0.2 g, 0.00128 mols) is dissolved in 30 ml dry DCM and N,N′-Diisopropylethylamine (0.994 g, 0.00769 mols) is added slowly to the acid chloride solution at 0° C. under nitrogen atmosphere. A solution of 4-Amino-3-hydroxybenzoic acid (0.196 g, 0.00128 mols) in 10 ml dry THF is slowly added to the above solution at 0° C. The solution is then stirred at 0° C. for 30 mins and then at RT overnight. The reaction mixture is then diluted with 100 ml Ethyl acetate and stirred for 30 mins. The precipitated tarry material is filtered off over celite bed and the organic phase given 4×20 ml water wash, 2×10 ml brine wash dried over sodium sulfate and rotary evaporated to get the crude amide (140 mg) which is taken for the cyclisation step without further purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.994 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.196 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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